6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin
CAS No.: 128171-57-3
Cat. No.: VC11079263
Molecular Formula: C16H8BrCl2NO3
Molecular Weight: 413.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128171-57-3 |
|---|---|
| Molecular Formula | C16H8BrCl2NO3 |
| Molecular Weight | 413.0 g/mol |
| IUPAC Name | 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) |
| Standard InChI Key | RNVWRDUQXNCMBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide, reflects its core structure:
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A coumarin backbone (2H-chromen-2-one) substituted with bromine at position 6.
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A carboxamide group at position 3, linked to a 2,5-dichlorophenyl moiety.
Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₈BrCl₂NO₃ |
| Molecular Weight | 413.0 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
| InChI Key | RNVWRDUQXNCMBP-UHFFFAOYSA-N |
The bromine atom enhances electron-withdrawing effects, while the dichlorophenyl group contributes steric bulk and hydrophobic interactions .
Synthesis and Optimization
Microwave-Assisted Synthesis
A high-yield (95%) method involves microwave irradiation of 2-hydroxybenzaldehyde derivatives with malononitrile and catalytic iodine in dimethylformamide (DMF) :
Reaction Conditions:
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Reactants: 2-hydroxybenzaldehyde derivative (4.71 mmol), malononitrile (4.71 mmol), iodine (0.12 mmol).
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Solvent: DMF (5 mL).
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Time: 2–5 minutes under microwave irradiation.
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Workup: Addition of sodium thiosulfate to quench iodine, followed by recrystallization in aqueous ethanol.
This method avoids prolonged heating, reducing side reactions and improving efficiency .
Structural Confirmation
Post-synthetic characterization typically employs:
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Thin-layer chromatography (TLC) with benzene:acetone (1:1) for monitoring.
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NMR and mass spectrometry for verifying substituent positions and purity .
Physicochemical and Photophysical Properties
Fluorescence Characteristics
Coumarins exhibit strong UV absorption (λₐᵦₛ ≈ 300–400 nm) and emission (λₑₘ ≈ 400–500 nm). The bromine and dichlorophenyl groups in this derivative likely:
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Redshift absorption/emission via extended π-conjugation.
Comparative Fluorescence Data:
| Coumarin Derivative | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| 6-Bromo-3-(2,5-dichlorophenylcarbamoyl) | 345 | 460 | 0.78 |
| Umbelliferone | 323 | 450 | 0.64 |
Data inferred from analogous coumarin systems .
Material Science Applications
Organic Electronics
The compound’s rigid, planar structure and electron-withdrawing groups make it suitable for:
Fluorescent Probes
Functionalization at the 3-carboxamide position enables conjugation to biomolecules for:
Limitations and Future Directions
Current Challenges
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Toxicity data: No in vivo studies exist for this compound.
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Synthetic scalability: Microwave methods require optimization for industrial production .
Research Opportunities
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